molecular formula C16H18N4S B15122330 4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B15122330
M. Wt: 298.4 g/mol
InChI Key: LKABGPLGWPRNCT-UHFFFAOYSA-N
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Description

4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with an azetidine and imidazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Anhydrous aluminum chloride, palladium on carbon (Pd/C)

    Solvents: THF, dichloromethane (DCM), ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole apart is its combination of these functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N4S

Molecular Weight

298.4 g/mol

IUPAC Name

4-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C16H18N4S/c1-11-4-3-5-14-15(11)18-16(21-14)20-9-13(10-20)8-19-7-6-17-12(19)2/h3-7,13H,8-10H2,1-2H3

InChI Key

LKABGPLGWPRNCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4C

Origin of Product

United States

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